Estradiol Cypionate

概要

説明

シピオン酸エストラジオールは、エストラジオールの合成エステルであり、哺乳類のすべてのエストロゲン性ステロイドの中で最も強力な形態です。 主な用途は、閉経症状、女性のエストロゲン値の低下、トランスジェンダー女性のホルモン療法、女性のホルモン避妊法などのホルモン療法です . シピオン酸エストラジオールは、筋肉内または皮下注射で投与され、注射部位からの徐放性のために、その持続的な効果が知られています .

準備方法

合成経路と反応条件

シピオン酸エストラジオールは、エストラジオールをシクロペンチルプロピオン酸でエステル化することにより合成されます。反応には通常、エステル化過程を促進する酸触媒が使用されます。一般的な反応は、次のように表すことができます。

エストラジオール+シクロペンチルプロピオン酸→シピオン酸エストラジオール+水

反応条件には、反応を完了させるために反応物を還流下で加熱することがよくあります。 生成物はその後、再結晶またはその他の適切な精製技術によって精製されます .

工業生産方法

工業環境では、シピオン酸エストラジオールの製造には、大規模なエステル化プロセスが伴います。反応物は正確な化学量論比で混合され、反応は大型反応器で行われます。 生成物はその後、ろ過、結晶化、乾燥などのさまざまな精製工程を経て、最終的な医薬品グレードの化合物が得られます .

化学反応の分析

反応の種類

シピオン酸エストラジオールは、次のようないくつかの種類の化学反応を起こします。

加水分解: シピオン酸エストラジオールのエステル結合は、加水分解されてエストラジオールとシクロペンチルプロピオン酸を生じさせることができます。

酸化: シピオン酸エストラジオールは、特にヒドロキシル基で酸化反応を起こす可能性があり、さまざまな酸化代謝産物の生成につながります.

一般的な試薬と条件

加水分解: シピオン酸エストラジオールの加水分解に関与する主な試薬は、水とエステラーゼ(酵素)です。

酸化: 過酸化水素や分子状酸素などの酸化剤は、シピオン酸エストラジオールの酸化を促進することができます。

還元: 水素化ホウ素ナトリウムなどの還元剤を還元反応に使用できますが、シピオン酸エストラジオールには一般的に使用されません.

生成される主な生成物

加水分解: エストラジオールとシクロペンチルプロピオン酸。

酸化: エストラジオールのさまざまな酸化代謝産物。

科学研究への応用

シピオン酸エストラジオールは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Hormone Replacement Therapy

Estradiol cypionate is widely utilized in hormone replacement therapy (HRT) for menopausal women. It helps alleviate symptoms associated with menopause, such as hot flashes, vaginal dryness, and osteoporosis prevention. Clinical studies demonstrate that this compound effectively relieves vasomotor symptoms within 1 to 5 days, with effects lasting approximately 3 to 4 weeks post-injection .

Table 1: Efficacy of this compound in HRT

| Symptom | Onset of Relief | Duration of Effect |

|---|---|---|

| Hot Flashes | 1-5 days | 3-4 weeks |

| Vaginal Dryness | 1-5 days | 3-4 weeks |

| Osteoporosis | Varies | Long-term use |

Transgender Hormone Therapy

This compound is also a critical component in feminizing hormone therapy for transgender women. It is administered to induce secondary sexual characteristics and suppress testosterone levels. A clinical case involving a transgender woman showed that weekly intramuscular injections of this compound maintained estradiol levels within the target range of 100-200 pg/mL, effectively suppressing testosterone .

Case Study: Transgender Woman on this compound

- Patient Profile : 38-year-old transgender woman

- Hormone Regimen :

- Initial Dose: 0.5 mL (2.5 mg) IM weekly

- Adjusted Dose: 0.8 mL (4 mg) IM weekly after one month

- Results :

- Estradiol Levels: Increased from 65.8 pg/mL to 160 pg/mL over two months

- Testosterone Levels: Suppressed to 7 ng/dL

Contraceptive Use

This compound is used in combination with medroxyprogesterone acetate as an injectable contraceptive method. This combination has shown high efficacy in preventing pregnancy, with studies indicating a significant reduction in ovulation rates .

Table 2: this compound in Contraception

| Combination | Efficacy Rate |

|---|---|

| This compound + Medroxyprogesterone Acetate | High |

Pharmacokinetics and Stability

Research indicates that this compound has a prolonged release profile when administered intramuscularly, with an elimination half-life of approximately 89 hours . A study evaluated the pharmacokinetics of this compound administered alongside medroxyprogesterone acetate, finding stable plasma concentrations over time without significant accumulation .

Pharmacokinetic Profile

- Maximum Plasma Concentration (Cmax) : Achieved at approximately 16.83 hours post-administration.

- Area Under Curve (AUC) : Indicates prolonged therapeutic levels.

Immune Response Modulation

Recent studies have explored the effects of this compound on the immune response, particularly in models of arthritis. Treatment with this compound restored normal inflammatory responses in ovariectomized mice, suggesting potential applications in managing autoimmune conditions .

Findings from Immune Response Studies

- This compound treatment resulted in:

- Reduced joint swelling

- Enhanced neutrophil migration

- Doses as low as 1.25 μg/kg were effective in mimicking physiological estrogen levels.

作用機序

シピオン酸エストラジオールは、エストラジオールのプロドラッグとして作用します。 投与されると、ゆっくりと加水分解されてエストラジオールを遊離させ、その後、乳房、子宮、卵巣、皮膚、前立腺、骨、脂肪、脳などのさまざまな組織にあるエストロゲン受容体(ERαとERβ)に結合します . エストラジオールがこれらの受容体に結合すると、特定の遺伝子の転写が活性化され、月経周期の調節、骨密度の維持、気分と認知機能の調節など、エストロゲンに関連する生理学的効果がもたらされます .

類似の化合物との比較

シピオン酸エストラジオールは、バレレートエストラジオールやベンゾエートエストラジオールなどの他のエストロゲンエステルと比較されることがよくあります。以下は、いくつかの重要な比較です。

バレレートエストラジオール: バレレートエストラジオールは、シピオン酸エストラジオールと同様に、ホルモン療法に使用されるエストラジオールのエステルです。

ベンゾエートエストラジオール: この化合物は、シピオン酸エストラジオールと比較して、半減期が短く、作用発現が速いエストラジオールのもう1つのエステルです.

類似の化合物

- バレレートエストラジオール

- ベンゾエートエストラジオール

- エストロン

- エストリオール

- デヒドロエピアンドロステロン(DHEA)

- プレグネノロン

- プロゲステロン

- シピオン酸テストステロン

- プロピオン酸テストステロン

シピオン酸エストラジオールは、注射部位からの徐放性のために、持続的な効果が得られるという独自の特性があり、長期のホルモン療法に好まれがちです .

類似化合物との比較

Estradiol cypionate is often compared with other estrogen esters such as estradiol valerate and estradiol benzoate. Here are some key points of comparison:

Estradiol Valerate: Like this compound, estradiol valerate is an ester of estradiol used in hormone therapy.

Estradiol Benzoate: This compound is another ester of estradiol with a shorter half-life and faster onset of action compared to this compound.

Similar Compounds

- Estradiol valerate

- Estradiol benzoate

- Estrone

- Estriol

- Dehydroepiandrosterone (DHEA)

- Pregnenolone

- Progesterone

- Testosterone cypionate

- Testosterone propionate

This compound’s unique feature is its long-lasting effect due to its slow release from the injection site, making it a preferred choice for long-term hormone therapy .

生物活性

Estradiol cypionate (ECP) is a synthetic form of the naturally occurring hormone estradiol, classified as an estrogen receptor agonist. Its primary use is in hormone replacement therapy (HRT) and in treating various conditions related to estrogen deficiency. This article explores the biological activity of this compound, focusing on its pharmacokinetics, therapeutic applications, and effects observed in clinical and experimental studies.

Pharmacokinetics of this compound

This compound is administered intramuscularly and is characterized by its high bioavailability. Key pharmacokinetic properties include:

| Parameter | Value |

|---|---|

| Bioavailability | High (IM administration) |

| Protein Binding | ~98% (to albumin and SHBG) |

| Metabolism | Cleaved by esterases in liver, blood, and tissues |

| Elimination Half-life | 8–10 days (aqueous suspension) |

| Duration of Action | 11–14 days (oil suspension) |

| Excretion | Primarily in urine |

ECP acts as a prodrug, converting to estradiol upon administration. This conversion enhances its effectiveness in achieving physiological estrogen levels in the body .

Biological Activity and Mechanisms

The biological activity of this compound primarily revolves around its action on estrogen receptors, leading to various physiological effects:

- Regulation of Immune Response : In a study involving ovariectomized arthritic mice, ECP treatment significantly improved innate immune responses by restoring plasma estradiol levels to those seen in normal cycling mice. The treatment reduced joint inflammation and neutrophil recruitment, indicating a potential anti-inflammatory effect .

- Hormonal Regulation : ECP has been shown to effectively suppress testosterone levels in transgender women undergoing HRT. A clinical case demonstrated that administration of ECP maintained target estradiol levels (100-200 pg/mL) throughout the week, ensuring stable hormonal profiles without supraphysiological peaks .

- Estrus Synchronization : In veterinary medicine, ECP is utilized for synchronizing estrus in gilts. A study indicated that a single dose of ECP followed by prostaglandin injections successfully synchronized estrus cycles, demonstrating its utility in reproductive management .

Case Studies and Research Findings

- Clinical Case Study : A 38-year-old transgender woman was treated with weekly injections of ECP. Initial doses were adjusted based on serum estradiol levels, achieving stable hormonal levels over time. This case highlights the practical application of ECP in gender-affirming hormone therapy .

- Experimental Study on Inflammation : Research showed that low doses of ECP effectively reduced joint swelling and inflammatory markers in ovariectomized mice, emphasizing the compound's role in modulating inflammatory responses through estrogenic pathways .

- Effects on Reproductive Health : In livestock studies, ECP was administered to synchronize reproductive cycles effectively. The outcomes demonstrated improved fertility rates post-insemination, showcasing its relevance in agricultural practices .

特性

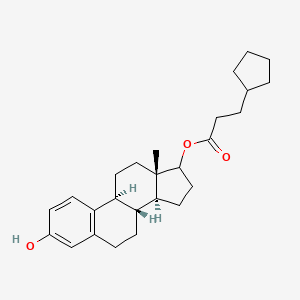

IUPAC Name |

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOACKFBJUYNSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859326 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-06-4 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-, 17-cyclopentanepropanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。